

Unveiling Forrestiacid J: A Spectroscopic and Methodological Deep Dive

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Compound of Interest		
Compound Name:	Forrestiacids J	
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For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for Forrestiacid J, a notable pentaterpenoid with significant biological activity.

Forrestiacid J, along with its analogues like Forrestiacid A and B, represents a novel class of [4+2] type pentaterpenoids. These complex molecules are derived from a rearranged lanostane moiety and an abietane unit.[1][2] Their unique structural framework, featuring an unusual bicyclo[2.2.2]octene ring system, has garnered significant interest in the scientific community. [1][2] This guide will focus on the detailed spectroscopic data that is crucial for the identification and characterization of this compound class, alongside the methodologies employed in its study.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a cornerstone technique for determining the molecular formula of complex natural products. For forrestiacid class compounds, HRESIMS data reveals a protonated molecular ion that is key to confirming their elemental composition.

Table 1: HRESIMS Data for Forrestiacid A (as a representative of the Forrestiacid class)



lon	Calculated m/z	Found m/z	Molecular Formula
[M + H]+	769.5402	769.5392	C50H72O6
Data sourced from a			
study on Forrestiacid			
A, a closely related			
analogue.[1]			

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of Forrestiacid J and its analogues relies heavily on a suite of oneand two-dimensional NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shifts for Forrestiacid A, providing a reference for the characterization of this class of compounds.

Table 2: ¹H NMR Spectroscopic Data for Forrestiacid A (as a representative of the Forrestiacid class)



Position	δΗ (ppm), Multiplicity (J in Hz)
Нз-18	0.78, s
Нз-19	1.11, s
H₃-21	0.74, d (6.5)
H ₂ -22	1.55, m; 1.35, m
H-24	2.79, m
H₃-26	1.18, s
H₃-28	1.09, s
H₃-29	1.09, s
H ₂ -30	4.72, br s; 4.46, br s
H-5'	1.69, br d (12.0)
H₃-15'	1.04, d (6.5)
H₃-16'	1.04, d (6.5)
H₃-19'	1.16, s
H₃-20'	0.62, s
Note: This table presents a selection of key proton signals. For a complete list, refer to the	

source literature. The data is for Forrestiacid A.

[1]

Table 3: 13C NMR Spectroscopic Data for Forrestiacid A (as a representative of the Forrestiacid class)



1 35.8	26	20.4
		28.4
2 28.1	27	184.2
3 216.7	28	20.6
4 49.8	29	20.6
5 51.9	30	106.9
6 21.6	1'	39.2
7 26.5	2'	19.4
8 48.9	3'	42.1
9 50.8	4'	33.6
10 37.2	5'	53.1
11 21.1	6'	21.9
12 31.2	7'	30.1
13 44.7	8'	135.2
14 148.4	9'	50.1
15 33.2	10'	37.1
16 28.2	11'	147.8
17 59.8	12'	124.3
18 16.2	13'	139.8
19 19.1	14'	35.1
20 36.5	15'	33.8
21 18.4	16'	21.4
22 36.1	17'	21.4
23 213.8	18'	186.6



24	62.2	19'	22.1
25	49.8	20'	15.9

Note: The data is for Forrestiacid A.[1]

Experimental Protocols

The isolation and structural elucidation of forrestiacids involve a multi-step process that combines chromatographic techniques with advanced spectroscopic methods.

Isolation Protocol

The isolation of these novel pentaterpenoids was guided by molecular ion networking (MoIN) from Pseudotsuga forrestii.[1]

- Extraction: The plant material (e.g., twigs and needles) is extracted with a suitable solvent, such as methanol.
- HPLC-HRMS/MS Analysis: The crude extract is subjected to High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry and tandem Mass Spectrometry (HPLC-HRMS/MS) in positive ion mode. This analysis helps in identifying unique signals corresponding to the target compounds.[1]
- Targeted Purification: Guided by the MS/MS-based molecular ion networking, targeted purification of the metabolites is performed. This typically involves multiple chromatographic steps, such as silica gel column chromatography and preparative HPLC, to afford the pure compounds.[1]

Spectroscopic Analysis

The structural characterization of the isolated compounds is achieved through a combination of spectroscopic techniques:

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR spectra are recorded to determine the planar structure and relative configuration of the molecule.[1]



- Mass Spectrometry: HRESIMS is used to determine the molecular formula.[1]
- Computational Methods: In complex cases, GIAO (Gauge-Including Atomic Orbital) NMR
 calculations and DP4+ probability analyses are employed to confirm the structural
 assignment.[1][3]

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation and characterization of Forrestiacid J and its analogues.



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Figure 1. Experimental workflow for the isolation and structural elucidation of Forrestiacid J.

Biological Significance

Forrestiacids have demonstrated potent inhibitory activities against ATP-citrate lyase (ACL), a key enzyme in lipid metabolism.[1] This makes them promising candidates for the development of therapeutic agents for metabolic disorders such as hyperlipidemia.[1] Further research into the structure-activity relationships of this compound class is warranted to explore their full therapeutic potential.



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References

- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
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